

# Application Notes and Protocols for Cell-Based Assays in CHK-336 Screening

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For Researchers, Scientists, and Drug Development Professionals

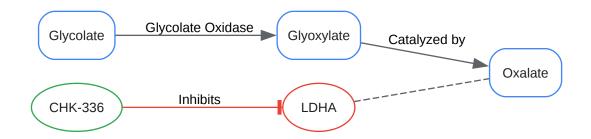
### Introduction

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA).[1][2] Developed by Chinook Therapeutics (a Novartis Company), CHK-336 is under investigation for the treatment of primary hyperoxaluria, a group of genetic disorders characterized by the overproduction of oxalate.[1][3] By inhibiting LDHA, the enzyme responsible for the final step in hepatic oxalate synthesis, CHK-336 aims to reduce oxalate overproduction.[4][5][6] These application notes provide detailed protocols for a suite of cell-based assays to screen and characterize CHK-336 and other potential LDHA inhibitors. The assays are designed to assess the compound's potency, mechanism of action, and potential cytotoxic effects in a cellular context, with a focus on liver cells (hepatocytes), the primary target tissue for CHK-336.

## Signaling Pathway of CHK-336 Target

**CHK-336** targets the metabolic pathway responsible for the production of oxalate in hepatocytes. Specifically, it inhibits the conversion of glyoxylate to oxalate, a reaction catalyzed by lactate dehydrogenase A (LDHA). The following diagram illustrates this pathway.





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Fig. 1: CHK-336 Target Pathway.

## **Key Cell-Based Assays for CHK-336 Screening**

A comprehensive in vitro evaluation of **CHK-336** involves a multi-faceted approach. The following assays are recommended:

- LDHA Enzyme Activity Assay: To determine the direct inhibitory effect of CHK-336 on LDHA enzymatic activity.
- Lactate Production Assay: To assess the functional consequence of LDHA inhibition in a cellular context.
- Cell Viability Assay: To evaluate the cytotoxic potential of CHK-336 on hepatocytes.
- Apoptosis Assay: To investigate if any observed cytotoxicity is mediated through programmed cell death.
- Target Engagement Assay (Cellular Thermal Shift Assay CETSA): To confirm that CHK-336 directly binds to LDHA within the cell.

## **Data Presentation**

The following tables provide representative quantitative data from the described assays. These values are illustrative and may vary depending on the specific experimental conditions and cell lines used.

Table 1: Inhibitory Activity of CHK-336



Assay Type	Cell Line/System	Endpoint	CHK-336 IC₅₀ (nM)
LDHA Enzyme Activity	Recombinant Human LDHA	Enzyme Inhibition	0.4
Lactate Production	Primary Mouse Hepatocytes	Lactate Reduction	< 100
Oxalate Production	PH1 Mouse Hepatocytes	Oxalate Reduction	80 - 131

Data compiled from publicly available information.[7][8]

Table 2: Cytotoxicity Profile of CHK-336

Assay Type	Cell Line	Treatment Duration (h)	CHK-336 CC₅₀ (µM)
Cell Viability (ATP Assay)	Human Hepatocytes (e.g., HepG2)	48	> 50
Apoptosis (Caspase- 3/7 Assay)	Human Hepatocytes (e.g., HepG2)	24	> 50

Table 3: Target Engagement of CHK-336

Assay Type	Cell Line	Parameter	Value
Cellular Thermal Shift	Human Hepatocytes	Thermal Shift (ΔTagg)	~9 °C
Assay (CETSA)	(e.g., HepG2)	with 10 μM CHK-336	

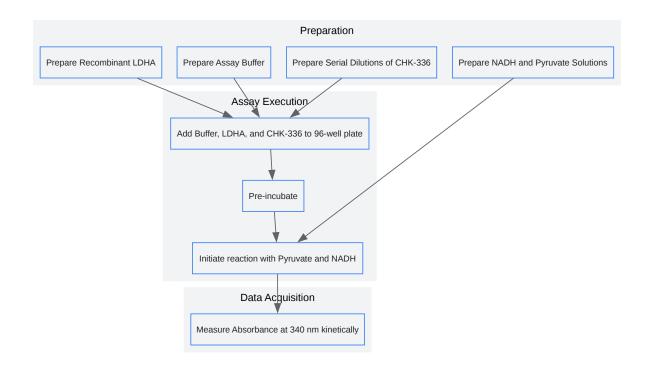
Representative data based on typical results for potent and specific inhibitors.[7]

# **Experimental Protocols**LDHA Enzyme Activity Assay



This assay measures the ability of **CHK-336** to inhibit the enzymatic activity of purified LDHA. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+.

Experimental Workflow:



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Fig. 2: LDHA Enzyme Activity Assay Workflow.

#### Protocol:

• Reagent Preparation:



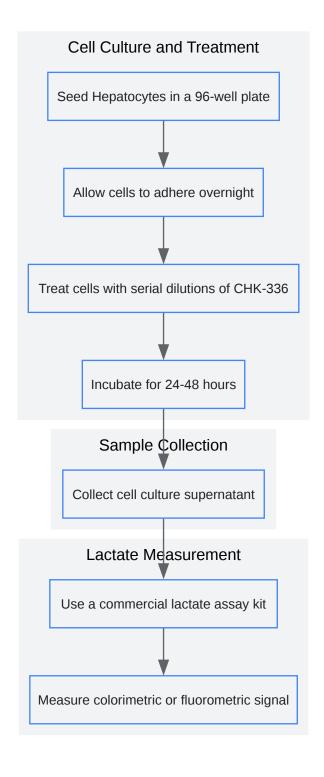
- Assay Buffer: 100 mM potassium phosphate, pH 7.4.
- Recombinant human LDHA: Dilute to a working concentration of 0.02 Units/mL in Assay Buffer.
- NADH Solution: Prepare a 500 μM solution in Assay Buffer.
- Pyruvate Solution: Prepare a 3 mM solution in Assay Buffer.
- CHK-336: Prepare a 10-point serial dilution in DMSO, then dilute further in Assay Buffer.
- Assay Procedure:
  - Add 50 μL of Assay Buffer to each well of a 96-well UV-transparent plate.
  - Add 10 μL of diluted CHK-336 or vehicle control (DMSO) to the appropriate wells.
  - Add 20 μL of diluted LDHA enzyme solution to all wells.
  - Pre-incubate the plate at 37°C for 15 minutes.
  - Initiate the reaction by adding a 20 μL mixture of NADH and Pyruvate solutions.
  - Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a microplate reader.
- Data Analysis:
  - Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance curve).
  - Determine the percent inhibition for each CHK-336 concentration relative to the vehicle control.
  - Plot the percent inhibition against the logarithm of the CHK-336 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

## **Cellular Lactate Production Assay**



This assay measures the effect of **CHK-336** on lactate production in hepatocytes, providing a functional readout of LDHA inhibition in a cellular environment.

#### **Experimental Workflow:**



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#### Fig. 3: Cellular Lactate Production Assay Workflow.

#### Protocol:

- Cell Culture and Treatment:
  - $\circ$  Seed primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in a 96-well plate at a density of 5 x 10<sup>4</sup> cells/well.
  - Allow the cells to attach and grow for 24 hours.
  - Prepare serial dilutions of CHK-336 in cell culture medium.
  - Replace the existing medium with the medium containing the different concentrations of CHK-336 or vehicle control.
  - Incubate the plate for 24 to 48 hours at 37°C in a CO₂ incubator.
- Lactate Measurement:
  - After the incubation period, carefully collect the cell culture supernatant.
  - Determine the lactate concentration in the supernatant using a commercially available lactate assay kit (e.g., colorimetric or fluorometric). Follow the manufacturer's instructions.
  - Measure the absorbance or fluorescence using a microplate reader.
- Data Analysis:
  - Normalize the lactate levels to the cell number (which can be determined in a parallel plate using a cell viability assay).
  - Calculate the percent inhibition of lactate production for each CHK-336 concentration relative to the vehicle control.
  - Determine the IC<sub>50</sub> value as described for the enzyme activity assay.

## Cell Viability Assay (ATP-Based)



This assay assesses the general cytotoxicity of **CHK-336** by measuring the intracellular ATP levels, which correlate with cell viability.

#### Protocol:

- Cell Culture and Treatment:
  - Follow the same procedure as for the Cellular Lactate Production Assay (steps 1a-1e).
- ATP Measurement:
  - After the desired incubation period, equilibrate the plate to room temperature.
  - Use a commercial ATP-based cell viability assay kit (e.g., CellTiter-Glo®).
  - Add the reagent directly to the wells according to the manufacturer's protocol.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a microplate reader.
- Data Analysis:
  - Calculate the percent viability for each CHK-336 concentration relative to the vehicle control (100% viability).
  - Plot the percent viability against the logarithm of the CHK-336 concentration to determine the CC<sub>50</sub> (50% cytotoxic concentration) value.

## **Apoptosis Assay (Caspase-3/7 Activity)**

This assay determines if **CHK-336** induces apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

#### Protocol:

Cell Culture and Treatment:



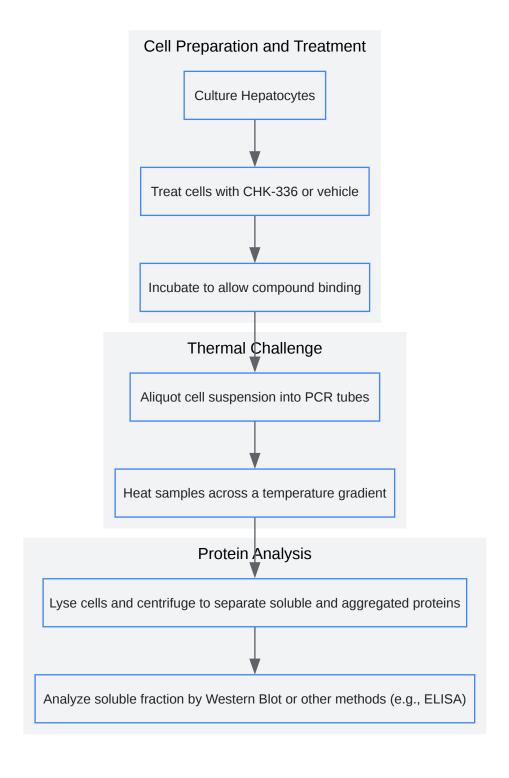
- Follow the same procedure as for the Cellular Lactate Production Assay (steps 1a-1e).
  Include a positive control for apoptosis (e.g., staurosporine).
- Caspase-3/7 Activity Measurement:
  - After the incubation period, use a commercial luminogenic or fluorogenic caspase-3/7 assay kit.
  - Add the caspase substrate reagent to each well according to the manufacturer's instructions.
  - Incubate the plate at room temperature for 1-2 hours, protected from light.
  - Measure the luminescence or fluorescence using a microplate reader.
- Data Analysis:
  - Normalize the signal to the vehicle control.
  - Express the results as fold-change in caspase-3/7 activity compared to the vehicle control.

# Target Engagement - Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

**Experimental Workflow:** 





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Fig. 4: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol:



#### • Cell Treatment:

- Culture hepatocytes to confluency.
- Treat the cells with CHK-336 (e.g., 10 μM) or vehicle control for 1 hour at 37°C.
- Thermal Challenge:
  - Harvest the cells and resuspend them in a suitable buffer.
  - Aliquot the cell suspension into PCR tubes.
  - Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
- Protein Extraction and Analysis:
  - Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
  - Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
  - Carefully collect the supernatant (soluble protein fraction).
  - Analyze the amount of soluble LDHA in each sample by Western blotting using an anti-LDHA antibody.
- Data Analysis:
  - Quantify the band intensities from the Western blot.
  - For each treatment condition (vehicle and CHK-336), plot the relative amount of soluble LDHA against the temperature.
  - Fit the data to a sigmoidal curve to determine the melting temperature (Tagg).
  - The difference in Tagg between the CHK-336-treated and vehicle-treated samples (ΔTagg) indicates the extent of target stabilization.



### Conclusion

The described cell-based assays provide a robust framework for the preclinical screening and characterization of **CHK-336** and other LDHA inhibitors. By combining direct enzyme inhibition assays with functional cellular assays and target engagement studies, researchers can gain a comprehensive understanding of a compound's potency, mechanism of action, and potential liabilities, thereby facilitating informed decisions in the drug development process.

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